molecular formula C25H20N2O6S B2374166 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 866588-75-2

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2374166
CAS No.: 866588-75-2
M. Wt: 476.5
InChI Key: CPMUOJIZURHHFA-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a quinoline core, a benzenesulfonyl group, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Benzodioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Coupling Reactions: The final step involves coupling the quinoline derivative with the benzodioxole moiety using acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzodioxole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biochemistry: Used in studies involving enzyme inhibition and protein binding.

Industry

    Chemical Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. These might include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.

    Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]acetamide: Lacks the benzodioxole moiety.

    2-[3-(benzenesulfonyl)-6-methylquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide: Lacks the carbonyl group in the quinoline ring.

Uniqueness

The presence of both the benzenesulfonyl and benzodioxole groups in 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide imparts unique chemical properties, such as enhanced stability and specific biological activities, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6S/c1-16-7-9-20-19(11-16)25(29)23(34(30,31)18-5-3-2-4-6-18)13-27(20)14-24(28)26-17-8-10-21-22(12-17)33-15-32-21/h2-13H,14-15H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMUOJIZURHHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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